An In-depth Technical Guide to the Physicochemical Properties of Diphenylacetyl Chloride
An In-depth Technical Guide to the Physicochemical Properties of Diphenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylacetyl chloride (CAS No. 1871-76-7) is an acyl chloride compound of significant interest in organic synthesis and pharmaceutical development.[1][2] Its utility stems from its function as a potent acylating agent, enabling the introduction of the diphenylacetyl moiety into a variety of molecular scaffolds.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, reactivity, and established experimental protocols. It is intended to serve as a detailed resource for professionals engaged in research and development.
Physicochemical Properties
Diphenylacetyl chloride is a solid at room temperature, appearing as a white to yellow crystalline powder or crystals.[3][4] It is characterized by its sensitivity to moisture and light.[5][6][7] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁ClO | [8][9][10] |
| Molecular Weight | 230.69 g/mol | [8][11][12] |
| Melting Point | 49-56 °C | [5][8][12][13] |
| Boiling Point | 175-176 °C at 17 mmHg | [8][12][13][14] |
| Density | 1.185 g/cm³ | [13] |
| Flash Point | >110 °C (>230 °F) - closed cup | [12][13] |
| Refractive Index | 1.583 | [13] |
| Vapor Pressure | 0.000852 mmHg at 25°C | [13] |
| Solubility | Soluble in toluene and water. Miscible with ethanol and ether. | [5][15][16] |
| Appearance | White to yellow crystalline powder or crystals. | [3][4][17] |
Reactivity and Stability
Stability: Diphenylacetyl chloride is stable under normal, dry conditions.[6][7] However, it is highly sensitive to moisture and should be stored in a cool, dry, well-ventilated place, preferably under an inert atmosphere like nitrogen, to prevent degradation.[1]
Reactivity: The primary reactivity of diphenylacetyl chloride is centered around the highly electrophilic acyl chloride group.
-
Hydrolysis: It reacts readily with water and moisture in the air to hydrolyze into diphenylacetic acid and corrosive hydrochloric acid gas.[1][15] This moisture sensitivity is a critical handling consideration.[6][7]
-
Acylation: As a potent acylating agent, it reacts with nucleophiles such as alcohols, amines, and anilines to form the corresponding esters and amides.[1][2] This reactivity is fundamental to its application in organic synthesis.
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[6][7][15] Reactions with these substances can be vigorous.
Experimental Protocols
Synthesis of Diphenylacetyl Chloride from Diphenylacetic Acid
A common and established method for the preparation of diphenylacetyl chloride is the reaction of diphenylacetic acid with thionyl chloride.[18]
Methodology:
-
Reaction Setup: A three-necked flask is equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Initial Charge: Diphenylacetic acid (0.236 mole) and 150 ml of anhydrous, thiophene-free benzene are added to the flask.
-
Reagent Addition: The mixture is heated to reflux. Thionyl chloride (1.11 mole) is then added dropwise over a period of 30 minutes.
-
Reaction Completion: The reaction mixture is maintained at reflux for an additional 7 hours.
-
Workup: The excess thionyl chloride and benzene are removed by distillation under reduced pressure. To ensure complete removal of thionyl chloride, 100 ml of anhydrous benzene is added, and the distillation is repeated.
-
Crystallization and Purification: The resulting residue is dissolved in 150 ml of refluxing anhydrous hexane. The hot solution is treated with activated charcoal and filtered. The filtrate is then cooled to 0°C in a sealed flask to induce crystallization. The addition of a seed crystal may be necessary.[18]
-
Isolation: The crystallized product is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum at 25°C for 2 hours.[18] This procedure typically yields diphenylacetyl chloride with a melting point of 51-53°C.[18]
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate the general reaction pathway for acylation using Diphenylacetyl chloride and the experimental workflow for its synthesis.
Caption: General acylation reaction pathway.
Caption: Synthesis workflow of Diphenylacetyl chloride.
Safety and Handling
Diphenylacetyl chloride is a corrosive material that can cause severe skin burns and serious eye damage.[7][11][12] It may also cause respiratory irritation.[11][16] Therefore, handling should be performed in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][12] Due to its reactivity with water, care must be taken to avoid contact with moisture.[6] In case of fire, carbon dioxide, dry chemical powder, or alcohol-resistant foam are suitable extinguishing media.[6][7]
Applications in Research and Development
The reactivity of diphenylacetyl chloride makes it a valuable reagent in several areas:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals.[1][2] For instance, it is used in preparing N-substituted amides, some of which exhibit local anesthetic properties.[2]
-
Organic Chemistry: It is employed in specialized acylation reactions, such as the regioselective acylation of cyclomalto-oligosaccharides.[2][12]
-
Drug Discovery: The compound has been utilized in the development of novel therapeutic agents, including beta-lactam estrogen receptor antagonists aimed at targeting cancer cell proliferation.[2] It has also been investigated for its potential in treating autoimmune diseases.[17]
References
- 1. CAS 1871-76-7: Diphenylacetyl chloride | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 292020050 [thermofisher.com]
- 4. Diphenylacetyl chloride, 90+% | CymitQuimica [cymitquimica.com]
- 5. labsolu.ca [labsolu.ca]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. scbt.com [scbt.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 2,2-Diphenylacetyl chloride | C14H11ClO | CID 74637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Diphenylacetyl chloride 90 , technical grade 1871-76-7 [sigmaaldrich.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Diphenylacetyl chloride | 1871-76-7 [chemicalbook.com]
- 15. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. lobachemie.com [lobachemie.com]
- 17. Diphenylacetyl chloride | CymitQuimica [cymitquimica.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
